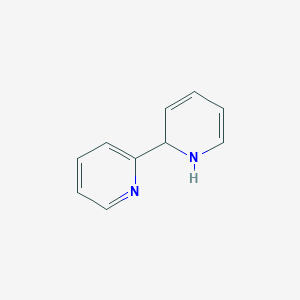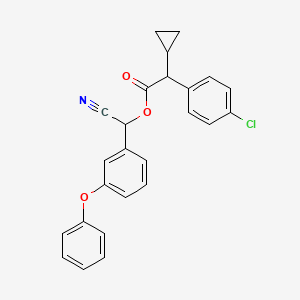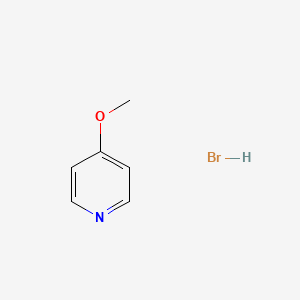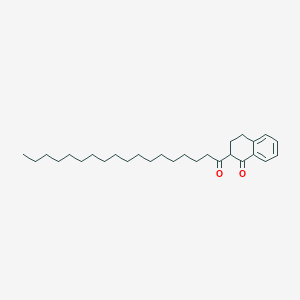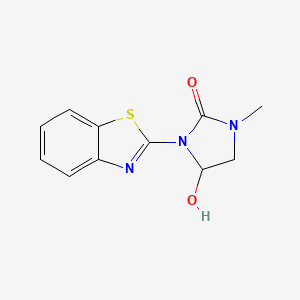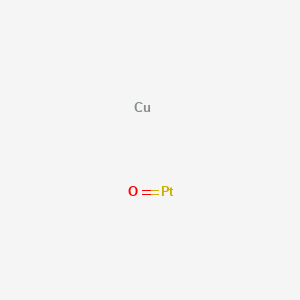
Copper--oxoplatinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–oxoplatinum (1/1) is a chemical compound that consists of copper and platinum atoms bonded with an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: Copper–oxoplatinum (1/1) can be synthesized through various methods. One common approach involves the reaction of copper and platinum salts in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of copper–oxoplatinum (1/1) often involves large-scale chemical reactors where copper and platinum salts are mixed with an oxidizing agent. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH levels, to maximize yield and purity.
化学反応の分析
Types of Reactions: Copper–oxoplatinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, copper–oxoplatinum (1/1) can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents can convert copper–oxoplatinum (1/1) to lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of copper and platinum, while reduction reactions may yield elemental copper and platinum.
科学的研究の応用
Copper–oxoplatinum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Copper–oxoplatinum (1/1) is utilized in the production of advanced materials, such as conductive coatings and nanomaterials.
作用機序
The mechanism of action of copper–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. For example, in cancer cells, copper–oxoplatinum (1/1) may induce apoptosis (programmed cell death) by disrupting DNA replication and repair processes.
類似化合物との比較
Copper–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Copper–oxopalladium (1/1): Similar in structure but contains palladium instead of platinum. It has different catalytic and biological properties.
Copper–oxogold (1/1): Contains gold instead of platinum. It is used in different industrial applications due to its unique properties.
Uniqueness: Copper–oxoplatinum (1/1) is unique due to its combination of copper and platinum, which imparts distinct chemical and physical properties
特性
CAS番号 |
64885-60-5 |
|---|---|
分子式 |
CuOPt |
分子量 |
274.63 g/mol |
IUPAC名 |
copper;oxoplatinum |
InChI |
InChI=1S/Cu.O.Pt |
InChIキー |
MXMQOLMKUQQNPT-UHFFFAOYSA-N |
正規SMILES |
O=[Pt].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


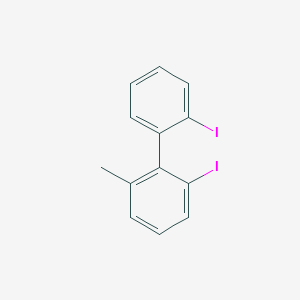
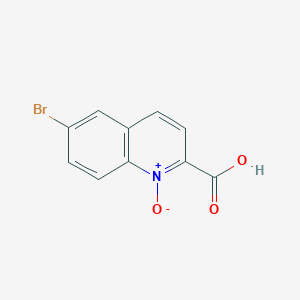
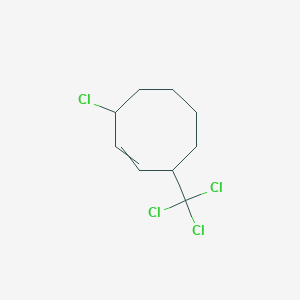
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)

![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)
![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
